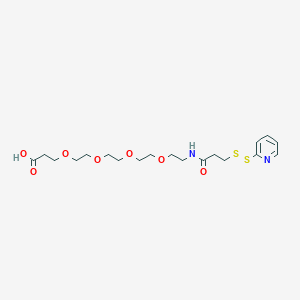![molecular formula C18H23F2N5O4S2 B610999 N-(2-{[(2,3-Difluorophenyl)methyl]sulfanyl}-6-{[(2S,3R)-3,4-dihydroxybutan-2-yl]amino}pyrimidin-4-yl)azetidine-1-sulfonamide CAS No. 1204707-73-2](/img/structure/B610999.png)
N-(2-{[(2,3-Difluorophenyl)methyl]sulfanyl}-6-{[(2S,3R)-3,4-dihydroxybutan-2-yl]amino}pyrimidin-4-yl)azetidine-1-sulfonamide
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Pharmacokinetic Profiling
AZD5122, a derivative of the chemical , has been investigated as a potential antagonist for the chemokine receptor CXCR2 to treat inflammatory diseases. An exploratory phase I IV microtracer study using carbon-14 radiolabelled AZD5122 was conducted to understand the human pharmacokinetic profile better (Hickey et al., 2016).
CXCR2 Antagonism
AZD5069, another derivative, was shown to inhibit the binding of radiolabeled CXCL8 to human CXCR2 and demonstrated potential as a therapeutic agent in inflammatory conditions. Its pharmacological properties suggest it's a slowly reversible antagonist of CXCR2 (Nicholls et al., 2015).
Plasma Protein Binding Optimization
Research on acidic CXC chemokine receptor 2 (CXCR2) antagonists, including AZD5069, highlights the importance of plasma protein binding as an optimizable parameter in drug discovery. This approach aims to optimize the effective half-life of drug candidates in humans (Gardiner et al., 2019).
Heterocyclic Compound Synthesis
The synthesis of new heterocyclic sulfanylpyrimidin-4(3H)-one derivatives, which include variations of the compound , demonstrates their wide spectrum of biological activities, ranging from antimicrobial to anticancer properties (Bassyouni & Fathalla, 2013).
Dual Enzyme Inhibition
Compounds with a similar structure have been studied for their potential as dual inhibitors of thymidylate synthase and dihydrofolate reductase, indicating their relevance in cancer treatment research (Gangjee et al., 2008).
Phototransformation Studies
The study of the photodegradation of sulfonylurea herbicides, including compounds structurally related to the one , provides insights into environmental chemistry and the degradation behavior of such compounds in water (Pinna et al., 2007).
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary targets of SRT3190 are CXCR2 and SIRT1 . CXCR2 is a chemokine receptor, which plays a crucial role in chemokine-mediated diseases . SIRT1, on the other hand, is a member of the sirtuin family of proteins, which are involved in regulating cellular processes including the aging process, transcription, apoptosis, inflammation, and stress resistance .
Mode of Action
SRT3190 acts as an antagonist of CXCR2 and a selective activator of SIRT1 . As an antagonist, it inhibits the action of CXCR2, thereby potentially reducing the effects of chemokine-mediated diseases . As a SIRT1 activator, it enhances the activity of SIRT1, which could have various downstream effects depending on the cellular context .
Biochemical Pathways
Given its targets, it can be inferred that it may influence pathways related to chemokine signaling (due to its interaction with cxcr2) and various cellular processes regulated by sirt1, such as aging, transcription, apoptosis, inflammation, and stress resistance .
Pharmacokinetics
It is known that the compound is soluble in dmso , which suggests that it may have good bioavailability when administered in a suitable formulation.
Result of Action
The molecular and cellular effects of SRT3190’s action would depend on the specific context in which it is used. Given its role as a CXCR2 antagonist, it could potentially reduce the effects of chemokine-mediated diseases . As a SIRT1 activator, it could influence various cellular processes regulated by SIRT1 .
Propiedades
IUPAC Name |
N-[2-[(2,3-difluorophenyl)methylsulfanyl]-6-[[(2S,3R)-3,4-dihydroxybutan-2-yl]amino]pyrimidin-4-yl]azetidine-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F2N5O4S2/c1-11(14(27)9-26)21-15-8-16(24-31(28,29)25-6-3-7-25)23-18(22-15)30-10-12-4-2-5-13(19)17(12)20/h2,4-5,8,11,14,26-27H,3,6-7,9-10H2,1H3,(H2,21,22,23,24)/t11-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVKPEMXUBULFBM-FZMZJTMJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CO)O)NC1=CC(=NC(=N1)SCC2=C(C(=CC=C2)F)F)NS(=O)(=O)N3CCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](CO)O)NC1=CC(=NC(=N1)SCC2=C(C(=CC=C2)F)F)NS(=O)(=O)N3CCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F2N5O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30731113 | |
| Record name | N-(2-{[(2,3-Difluorophenyl)methyl]sulfanyl}-6-{[(2S,3R)-3,4-dihydroxybutan-2-yl]amino}pyrimidin-4-yl)azetidine-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30731113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[(2,3-difluorophenyl)methylsulfanyl]-6-[[(2S,3R)-3,4-dihydroxybutan-2-yl]amino]pyrimidin-4-yl]azetidine-1-sulfonamide | |
CAS RN |
1204707-73-2 | |
| Record name | N-(2-{[(2,3-Difluorophenyl)methyl]sulfanyl}-6-{[(2S,3R)-3,4-dihydroxybutan-2-yl]amino}pyrimidin-4-yl)azetidine-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30731113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






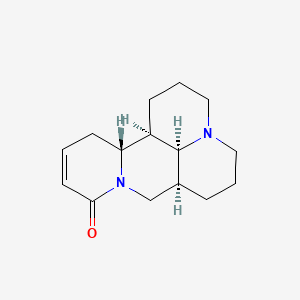
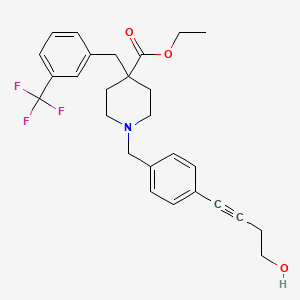
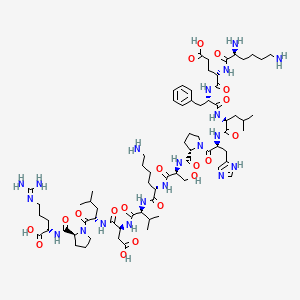

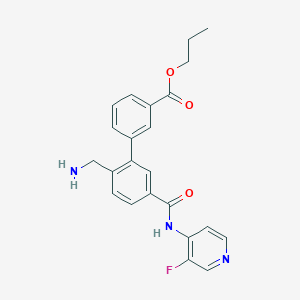
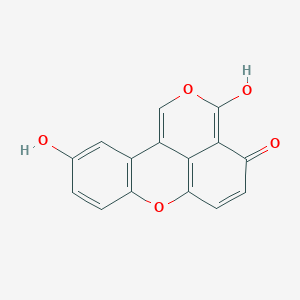

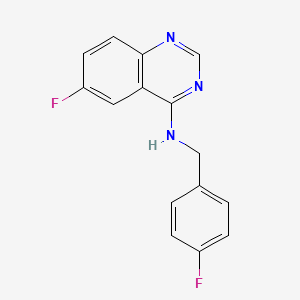
![Sodium 2-{[(Z)-{5-[4-(dimethylsulfamoyl)phenyl]-8-methyl-2-oxo-1,2,6,7,8,9-hexahydro-3H-pyrrolo[3,2-h]isoquinolin-3-ylidene}amino]oxy}-4-hydroxybutanoate](/img/structure/B610936.png)
